molecular formula C20H15NO6 B1203382 1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide CAS No. 2602-31-5

1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide

Cat. No. B1203382
CAS RN: 2602-31-5
M. Wt: 365.3 g/mol
InChI Key: WBDQDVXPSGTJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methylpretetramide is a member of the class of pretetramides in which the only additional substituent is a methyl group at position 6. It has a role as a bacterial metabolite. It derives from a Pretetramid. It is a conjugate acid of a 6-methylpretetramide(1-).

Scientific Research Applications

Topochemistry

  • Study of Cyclo-octa-1,5-cis,cis-dienes Formation : Research by Green, Lahav, and Schmidt (1971) explored the formation of cyclo-octa-1,5-cis,cis-dienes from various compounds, including penta-1,3-diene-1-carboxamide, under irradiation, contributing to the understanding of C4-versus C8-cyclodimerisation in solid state (Green, Lahav, & Schmidt, 1971).

Pharmacology

  • Synthesis and Antidopaminergic Properties : Högberg et al. (1990) synthesized and studied the antidopaminergic properties of various compounds, including carboxamides, providing insights into their potential use as antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
  • Designing Anticancer Agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including carboxamides, to evaluate their cytotoxicity against cancer cell lines, contributing to anticancer drug development (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Antimicrobial Research

Cancer Research

  • Synthesis and Cytotoxic Activity in Cancer Treatment : Deady et al. (2000) prepared a series of carboxamide derivatives and evaluated their cytotoxic activity in cell lines, exploring potential cancer treatments (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).

Diabetes Research

HIV Research

properties

CAS RN

2602-31-5

Product Name

1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide

Molecular Formula

C20H15NO6

Molecular Weight

365.3 g/mol

IUPAC Name

1,3,10,11,12-pentahydroxy-6-methyltetracene-2-carboxamide

InChI

InChI=1S/C20H15NO6/c1-7-9-3-2-4-11(22)14(9)19(26)15-10(7)5-8-6-12(23)16(20(21)27)18(25)13(8)17(15)24/h2-6,22-26H,1H3,(H2,21,27)

InChI Key

WBDQDVXPSGTJAV-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=C(C2=C(C3=C1C=C4C=C(C(=C(C4=C3O)O)C(=O)N)O)O)O

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C=C4C=C(C(=C(C4=C3O)O)C(=O)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide
Reactant of Route 2
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide
Reactant of Route 3
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide
Reactant of Route 4
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide
Reactant of Route 5
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide
Reactant of Route 6
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide

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